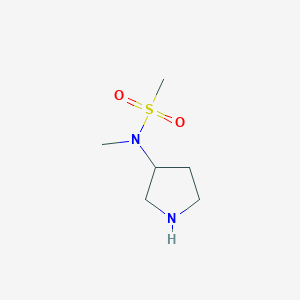

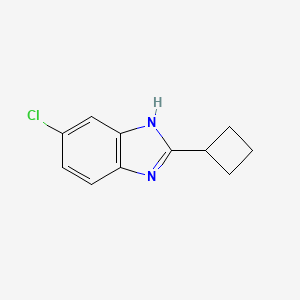

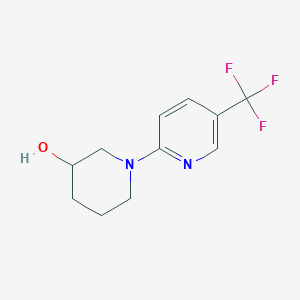

![molecular formula C6H4ClN3 B1400781 4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269823-02-0](/img/structure/B1400781.png)

4-chloro-7H-pyrrolo[2,3-c]pyridazine

Overview

Description

4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-chloro-7H-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .Chemical Reactions Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications

Pharmaceutical Intermediate

This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in creating kinase inhibitors that are used in disease treatment. These inhibitors play a significant role in targeting pathways involved in cancer and other diseases .

Anticancer Agent

Derivatives of 4-chloro-7H-pyrrolo[2,3-c]pyridazine have shown potential as anticancer agents. They are being explored for their efficacy in inhibiting the growth of cancer cells and tumors .

Antiviral Applications

Research indicates that this compound may also have antiviral properties, making it a candidate for developing treatments against viral infections .

Anti-inflammatory Treatments

The anti-inflammatory properties of this compound are being investigated for treating inflammatory diseases, which could lead to new therapeutic interventions for conditions like arthritis .

Treatment of Rheumatoid Arthritis

It serves as an intermediate for the production of Tofacitinib, a medication used to treat adults with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to Methotrexate .

Organic Synthesis

An improved synthesis method has been developed for 4-chloro-7H-pyrrolo[2,3-c]pyridazine, which is practical for synthesizing this building block for further chemical applications .

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure and biological activity, which is crucial for designing new drugs with enhanced efficacy and reduced side effects .

Future Directions

The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

properties

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLNONQYWSGQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7H-pyrrolo[2,3-c]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)

![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)